molecular formula C18H16Cl2N4 B2993717 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline CAS No. 339105-74-7

2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline

Cat. No.: B2993717
CAS No.: 339105-74-7
M. Wt: 359.25
InChI Key: LRWAUKRMZOSQHT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline typically involves the reaction of 3,4-dichlorophenylpiperazine with quinoxaline derivatives. One common method includes the use of metal-catalyzed reactions, where transition metals such as iron, nickel, or ruthenium serve as catalysts . The reaction conditions often involve moderate temperatures and the presence of a base to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar metal-catalyzed processes. The focus is on optimizing reaction conditions to achieve high yields and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially hydrogenated derivatives .

Scientific Research Applications

2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions . The compound may also interact with various receptors and enzymes, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dual action on serotonin and dopamine systems makes it a promising candidate for the development of new antidepressant and antipsychotic drugs .

Properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4/c19-14-6-5-13(11-15(14)20)23-7-9-24(10-8-23)18-12-21-16-3-1-2-4-17(16)22-18/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWAUKRMZOSQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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